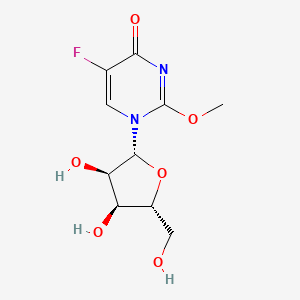

Uridine,5-fluoro-2'-O-methyl-

Description

Contextualization of Nucleoside Analogs in Biochemical and Molecular Biology Investigations

Rationale for Synthesizing and Studying Nucleoside Derivatives

The study of naturally occurring modified nucleosides has inspired scientists to synthesize novel derivatives to probe and manipulate biological processes. iprjb.orgresearcher.lifebiosynth.com The primary rationale behind synthesizing nucleoside analogs like Uridine (B1682114), 5-fluoro-2'-O-methyl- is to create tools for a deeper understanding of cellular mechanisms and to develop potential therapeutic agents. iprjb.orgnih.gov By altering the structure of natural nucleosides, researchers can modulate their properties, such as their ability to be incorporated into growing nucleic acid chains or their resistance to enzymatic degradation. bldpharm.commdpi.com These synthetic analogs can act as competitive inhibitors of enzymes involved in nucleic acid synthesis, a mechanism often exploited in the development of anticancer and antiviral drugs. biosynth.combldpharm.com The modifications can be broadly categorized into changes to the nucleobase or the sugar moiety, each imparting unique characteristics to the resulting molecule. biosynth.com

Overview of Fluorinated and 2'-O-Methylated Nucleosides in Academic Research

Historical Trajectories of Structural Modifications for Research Purposes

The strategic modification of nucleosides has a rich history in medicinal chemistry and molecular biology. The introduction of a fluorine atom, for example, has been a particularly fruitful strategy. The discovery of the naturally occurring fluorinated nucleoside, nucleocidin, which contains a fluorine atom at the 4'-position of its ribose ring, spurred significant interest in this class of compounds. rsc.orgst-andrews.ac.uk The first synthesis of a 2'-fluoro nucleoside was reported in 1961. oup.com Subsequently, the development of the anticancer drug 5-fluorouracil (B62378) (5-FU) further solidified the importance of fluorinated nucleosides in therapeutic research. nih.gov Similarly, the study of 2'-O-methylation has a long history, with this modification being one of the most common in rRNA. wikipedia.org Early research focused on its role in stabilizing RNA structure. wikipedia.org The development of synthetic methods to incorporate these modifications into oligonucleotides has been crucial for their use as research tools and therapeutic candidates. researchgate.netgoogle.com

Significance of Specific Chemical Modifications on Biological Properties

The combination of C5-fluorination and 2'-O-methylation in a single nucleoside, as in Uridine, 5-fluoro-2'-O-methyl-, creates a molecule with a unique set of properties. The 2'-O-methyl group is known to increase the stability of RNA duplexes and provide resistance to nuclease degradation. nih.gov This increased stability is due to the methyl group favoring the C3'-endo conformation of the ribose sugar, which is characteristic of A-form RNA helices. nih.govoup.com Therefore, incorporating 5-fluoro-2'-O-methyluridine into an oligonucleotide can enhance its stability and longevity in a biological system, which is a desirable characteristic for therapeutic and diagnostic applications. Recent research has also explored the use of oligonucleotides containing 5-fluoro-2'-O-methyl-4-thiouridine for the fluorescent detection of specific DNA sequences through photo-crosslinking reactions. acs.org

Influence of the Methoxy (B1213986) Group at the 2'-O Position of the Ribose Sugar

The methylation of the ribose at the 2'-hydroxyl (OH) position is one of the most common post-transcriptional modifications found in various types of cellular RNA, including tRNA, rRNA, and snRNA. nsf.govnih.govmdpi.com This modification, which results in a 2'-O-methyl group (also known as a methoxy group), has profound effects on the structure, stability, and function of the RNA molecule.

A primary influence of the 2'-O-methyl group is on the conformation of the ribose sugar itself. The sugar ring in nucleosides is not flat and exists in a dynamic equilibrium between different puckered conformations, mainly C2'-endo and C3'-endo. nih.gov The introduction of the bulkier methyl group at the 2'-position creates a steric hindrance that strongly favors the C3'-endo conformation. nih.govresearchgate.net In a C2'-endo pucker, the methyl group would lead to a steric clash with the adjacent base and the 3'-phosphate group. researchgate.net The C3'-endo conformation is the characteristic sugar pucker found in A-form helices, which is the standard geometry for RNA duplexes. mdpi.comresearchgate.net

Furthermore, the 2'-O-methyl group alters the hydrogen-bonding capabilities of the ribose sugar. While the original 2'-hydroxyl can act as both a hydrogen bond donor and acceptor, the 2'-O-methyl substituent can only function as a hydrogen bond acceptor. nsf.gov This change limits the types of hydrogen-bonding interactions possible between the 2'- and 3'-substituents, modifying the local electronic and hydrogen-bonding environment compared to unmodified RNA. nsf.gov

Table 2: Summary of Effects of 2'-O-Methylation on Ribose Sugar

| Feature | Effect of 2'-O-Methylation |

|---|---|

| Ribose Pucker | Biases the conformational equilibrium toward C3'-endo. nih.govresearchgate.net |

| Structural Stability | Increases local rigidity and stabilizes A-form helical structures. nsf.govresearchgate.net |

| Nuclease Resistance | Greatly increases resistance to cleavage by many nucleases and to alkaline hydrolysis. mdpi.comresearchgate.net |

| Hydrogen Bonding | The group acts as a hydrogen-bond acceptor only, unlike the 2'-OH group which is both a donor and acceptor. nsf.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13FN2O6 |

|---|---|

Molecular Weight |

276.22 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-2-methoxypyrimidin-4-one |

InChI |

InChI=1S/C10H13FN2O6/c1-18-10-12-8(17)4(11)2-13(10)9-7(16)6(15)5(3-14)19-9/h2,5-7,9,14-16H,3H2,1H3/t5-,6-,7-,9-/m1/s1 |

InChI Key |

PPWWXPAQEKDXSB-JXOAFFINSA-N |

Isomeric SMILES |

COC1=NC(=O)C(=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F |

Canonical SMILES |

COC1=NC(=O)C(=CN1C2C(C(C(O2)CO)O)O)F |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies for Uridine, 5 Fluoro 2 O Methyl

General Synthetic Strategies for Fluorinated and 2'-O-Methylated Uridine (B1682114) Analogs

The construction of complex molecules such as Uridine, 5-fluoro-2'-O-methyl- relies on foundational principles of organic synthesis. The choice between convergent and linear approaches, coupled with careful consideration of stereochemical and regiochemical outcomes, is paramount to a successful synthesis.

Considerations for Regioselectivity and Stereoselectivity in Nucleoside Synthesis

Achieving the correct regioselectivity is crucial in nucleoside synthesis to ensure the glycosidic bond forms between the correct nitrogen atom of the nucleobase (N1 for pyrimidines) and the anomeric carbon (C1') of the sugar. The use of protecting groups and specific coupling methods helps to direct this reaction to the desired position.

Stereoselectivity is another critical aspect, as the biological activity of nucleosides is highly dependent on the stereochemistry of the sugar moiety. The desired β-anomer is typically obtained through methods that control the stereochemical outcome of the glycosylation reaction. This can be influenced by the choice of protecting groups on the sugar, the reaction conditions, and the use of specific catalysts.

Specific Synthetic Pathways for Uridine, 5-fluoro-2'-O-methyl-

The synthesis of Uridine, 5-fluoro-2'-O-methyl- necessitates a multi-step process involving the strategic use of protecting groups, specific reagents for fluorination and methylation, and careful optimization of reaction conditions.

Strategic Protection and Deprotection Group Chemistry

To prevent unwanted side reactions and to direct the synthesis towards the desired product, the hydroxyl groups of the ribose sugar must be selectively protected and deprotected. Common protecting groups in nucleoside chemistry include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) and trityl ethers (e.g., dimethoxytrityl, DMT), which are often used for their stability and ease of removal under specific conditions.

For the synthesis of a 2'-O-methylated nucleoside, a common strategy involves the protection of the 3' and 5' hydroxyl groups, leaving the 2'-hydroxyl group available for methylation. Subsequently, the protecting groups are removed to yield the final product. The choice of protecting groups is critical to ensure they are stable during the methylation step but can be removed without affecting the newly introduced methyl group or the fluorine atom on the base.

| Protecting Group | Typical Application |

| Dimethoxytrityl (DMT) | Protection of the 5'-hydroxyl group |

| tert-Butyldimethylsilyl (TBDMS) | Protection of the 2' and/or 3'-hydroxyl groups |

| Benzoyl (Bz) | Protection of hydroxyl and amino groups |

| Acetyl (Ac) | Protection of hydroxyl groups |

Optimization of Reaction Conditions and Yields

The efficiency of each synthetic step is highly dependent on the optimization of reaction conditions. Factors such as solvent, temperature, reaction time, and the stoichiometry of reagents can significantly impact the yield and purity of the product.

For the 2'-O-methylation step, the choice of base and solvent is critical to avoid side reactions. The use of a non-nucleophilic base can help prevent undesired reactions at other sites in the molecule. Reaction temperature is also carefully controlled to manage the reactivity of the reagents and to minimize degradation of the starting material and product.

Synthesis of Analogs for Structure-Activity Relationship (SAR) Elucidation

The generation of analogs of Uridine, 5-fluoro-2'-O-methyl- is crucial for understanding its structure-activity relationship (SAR), providing insights into the molecular interactions that govern its biological activity. Methodologies for chemical synthesis and derivatization focus on systematic modifications of the pyrimidine (B1678525) base, the ribose sugar moiety, and the introduction of phosphate (B84403) groups to create oligonucleotide derivatives.

Modifications on the Pyrimidine Base

Modifications at the C-5 position of the pyrimidine ring are a key strategy for modulating the biological properties of nucleoside analogs. While the parent compound, Uridine, 5-fluoro-2'-O-methyl-, already possesses a fluorine atom at this position, further derivatization can provide valuable SAR data. General synthetic strategies often start from a precursor like 5-iodouridine (B31010) derivatives, which can then undergo various substitution reactions.

A common approach involves the use of commercially available building blocks for solid-phase synthesis. For instance, 5'-O-(4,4'-dimethoxytrityl)-5-fluoro-2'-deoxyuridine 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite is a readily available reagent for incorporating 5-fluorodeoxyuridine into DNA oligonucleotides nih.gov. A similar strategy can be employed for RNA synthesis using a 2'-O-protected 5-fluorouridine (B13573) phosphoramidite (B1245037) nih.gov.

Further modifications on the pyrimidine base of a 5-fluorouridine scaffold can be achieved through various chemical reactions. For example, the synthesis of 5-fluorocytidine (B16351) derivatives often starts from 5-fluorocytidine, which is then protected at the exocyclic amine and the hydroxyl groups before phosphitylation for oligonucleotide synthesis oup.com. The initial synthesis of 5-fluorouracil (B62378) (5-FU) itself involved a ring closure approach by reacting isothiourea salts with α-fluoro-β-ketoester enolates st-andrews.ac.uk. These foundational synthetic routes provide the basis for creating a diverse range of C-5 modified analogs.

One notable modification is the introduction of a thio group at the C4 position, leading to compounds like 5-fluoro-4-thiouridine. Intrastrand photocrosslinking studies of oligonucleotides containing 5-fluoro-2'-O-methyl-4-thiouridine have been conducted to understand its photoreactive properties, which can be influenced by the surrounding sequence ucl.ac.uk.

The table below summarizes various modifications on the pyrimidine base of fluorinated pyrimidines and their synthetic precursors.

| Modification | Precursor Compound | Synthetic Approach | Reference |

| 5-Fluoro-2'-deoxycytidine | 5'-O-(4,4'-dimethoxytrityl)-5-fluoro-O4-(2,4,6-trimethylphenyl)-2'-deoxyuridine phosphoramidite | Conversion after oligonucleotide synthesis using ammonium (B1175870) hydroxide | nih.gov |

| 5-Fluorocytidine (in RNA) | 5-Fluorocytidine | Acetylation of exocyclic amine, protection of hydroxyl groups, and phosphitylation | oup.com |

| 5-Fluoro-4-thiouridine | 5-Fluorouridine derivative | Thionation reaction | ucl.ac.uk |

Structural Alterations on the Ribose Sugar Moiety

The 2'-O-methylation itself lends the ribose a C3'-endo sugar pucker, which is characteristic of A-form RNA helices jenabioscience.com. This pre-organization can enhance binding affinity to RNA targets. The synthesis of analogs with different 2'-substituents allows for a systematic exploration of the steric and electronic requirements at this position.

For example, the synthesis of 2'-deoxy-2'-α-F-2'-β-C-methyl (2'-F/Me) pyrimidine nucleosides has been reported. These analogs, while having a C3'-endo preorganization, can cause significant thermal destabilization when incorporated into an oligonucleotide duplex, likely due to steric effects mdpi.com. Another example is the synthesis of 2'-Se-uridine phosphoramidites, where the 2'-oxygen is replaced by selenium ucl.ac.uk. This modification can be useful for X-ray crystallographic studies to solve the phase problem.

The synthesis of these ribose-modified analogs typically involves starting with a suitably protected uridine derivative and then introducing the desired modification at the 2'-position. This is followed by the standard steps of 5'-hydroxyl protection (e.g., with a dimethoxytrityl group) and 3'-phosphitylation to generate the phosphoramidite building block for oligonucleotide synthesis ucl.ac.ukmdpi.com.

The table below presents examples of structural alterations on the ribose moiety of uridine analogs and their impact.

| Ribose Modification | Key Synthetic Feature | Impact on Duplex Stability | Reference |

| 2'-Deoxy-2'-α-F-2'-β-C-methyl | Starting from commercially available 2'-F/Me nucleosides | Significant thermal destabilization | mdpi.com |

| 2'-Se-Methyl | Introduction of a methylseleno group at the 2'-position | Used for structural studies (X-ray crystallography) | ucl.ac.uk |

| 2'-O,4'-C-Ethylene-bridged | Radical cyclization for bridge construction | High affinity towards single-stranded RNA | researchgate.net |

Preparation of Phosphorylated and Oligonucleotide Derivatives

To investigate the SAR of Uridine, 5-fluoro-2'-O-methyl- in a biological context, it is often necessary to prepare its phosphorylated forms (monophosphate, diphosphate (B83284), and triphosphate) and to incorporate it into oligonucleotides.

Phosphoramidite Synthesis and Oligonucleotide Incorporation: The phosphoramidite method is the standard approach for the chemical synthesis of oligonucleotides nih.govoup.com. The synthesis of the 5-fluoro-2'-O-methyluridine phosphoramidite would involve the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, followed by phosphitylation of the 3'-hydroxyl group with a phosphitylating agent like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite mdpi.com. This phosphoramidite can then be used in an automated DNA/RNA synthesizer to incorporate the modified nucleoside at specific positions within an oligonucleotide chain semanticscholar.org. The coupling efficiency of such modified phosphoramidites is a critical parameter for the successful synthesis of long oligonucleotides.

Synthesis of Nucleoside Triphosphates: The 5'-triphosphate of Uridine, 5-fluoro-2'-O-methyl- is the active form for many enzymatic reactions, including nucleic acid polymerization. Its synthesis can be achieved through both chemical and enzymatic methods.

Chemical Synthesis: A common chemical method for triphosphate synthesis is the one-pot Ludwig-Eckstein reaction, where the nucleoside is first monophosphorylated with phosphorus oxychloride in a trimethyl phosphate solvent. The resulting monophosphate is then activated with a coupling agent and reacted with pyrophosphate to yield the triphosphate nih.gov.

Enzymatic Synthesis: Enzymatic approaches offer a milder and often more specific route to nucleoside triphosphates. This typically involves a cascade of phosphorylation steps starting from the nucleoside. Nucleoside kinases can convert the nucleoside to the monophosphate, which is then sequentially phosphorylated to the diphosphate and triphosphate by nucleoside diphosphate kinases, using a phosphate donor like ATP mdpi.comnih.govmdpi.com. For instance, it has been shown that the 5'-triphosphate of β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine can be formed in cells through the action of cellular UMP-CMP kinase and nucleoside diphosphate kinase on the corresponding monophosphate nih.govasm.org.

The table below outlines the general approaches for the preparation of phosphorylated and oligonucleotide derivatives.

| Derivative | Method | Key Reagents/Enzymes | Reference |

| Phosphoramidite | Chemical Synthesis | Dimethoxytrityl chloride, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite | mdpi.com |

| Oligonucleotide | Solid-Phase Synthesis | Phosphoramidite building blocks, activator (e.g., tetrazole) | nih.govoup.com |

| 5'-Triphosphate | Chemical Synthesis | Phosphorus oxychloride, pyrophosphate | nih.gov |

| 5'-Triphosphate | Enzymatic Synthesis | Nucleoside kinases, nucleoside diphosphate kinases, ATP | mdpi.comnih.govmdpi.com |

Biochemical Interactions and Enzymatic Metabolism in Research Models

Cellular Uptake and Intracellular Metabolic Fates in Model Systems

The metabolic journey of Uridine (B1682114), 5-fluoro-2'-O-methyl-, a synthetic nucleoside analogue, begins with its transport into the cell and subsequent enzymatic transformations. These processes determine its ultimate biochemical activity and are critical areas of investigation in various research models.

The entry of nucleosides and their analogues, such as fluoropyrimidines, into a cell is a mediated process. While small, uncharged molecules can sometimes pass through the cell membrane via passive diffusion, the transport of polar molecules like nucleosides is predominantly facilitated by specific membrane transporter proteins. news-medical.netyoutube.comyoutube.com The physical and chemical properties of a drug molecule, including its size and lipid solubility, dictate its primary route of entry. news-medical.net For related compounds like 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd), studies in L5178Y mouse leukemia cells have demonstrated that influx is an active process that can be inhibited, indicating reliance on membrane transport systems. nih.gov Although specific transporters for Uridine, 5-fluoro-2'-O-methyl- have not been fully characterized, it is anticipated to utilize the same family of equilibrative and concentrative nucleoside transporters (ENTs and CNTs) that are responsible for the uptake of physiological nucleosides and other analogues like 5-fluorouracil (B62378) (5-FU).

Once inside the cell, Uridine, 5-fluoro-2'-O-methyl- is subject to enzymatic modification. The metabolic fate of this compound is a key determinant of its biological effects, with pathways leading to either bioactivation or degradation.

For many nucleoside analogues, phosphorylation by cellular kinases is a critical bioactivation step. nih.gov This process converts the nucleoside into its corresponding nucleotide (mono-, di-, and triphosphate) forms. These phosphorylated metabolites are often the active agents that interact with cellular machinery. nih.gov For example, the related compound 5-fluoro-2'-deoxyuridine is phosphorylated by thymidine (B127349) kinase to form 5-fluorodeoxyuridine monophosphate (FdUMP), a potent inhibitor of thymidylate synthase. patsnap.com Similarly, 5-fluorouracil (5-FU) can be anabolized to 5-fluorouridine (B13573) monophosphate (FUMP) by uridine kinase after its initial conversion to 5-fluorouridine. researchgate.net While direct phosphorylation of Uridine, 5-fluoro-2'-O-methyl- may occur, a significant metabolic route proceeds through its initial hydrolysis.

A crucial metabolic pathway for Uridine, 5-fluoro-2'-O-methyl- is the cleavage of its N-glycosidic bond, which separates the fluorinated base from the sugar moiety. This reaction is catalyzed by nucleoside hydrolases or phosphorylases. nih.govnih.gov

Recent research has identified a novel 2′-O-methyluridine hydrolase, designated RK9NH, through the screening of metagenomic libraries. nih.gov This enzyme has been shown to be effective in catalyzing the degradation of 2'-O-methylated nucleosides. nih.gov Crucially, studies demonstrated that Uridine, 5-fluoro-2'-O-methyl- is a good substrate for RK9NH. The enzymatic reaction yields 5-fluorouracil (5-FU) as a product. nih.gov This finding suggests that a primary metabolic fate of Uridine, 5-fluoro-2'-O-methyl- is its conversion to the well-known antimetabolite, 5-FU. nih.gov

The substrate specificity of RK9NH was tested against various nucleosides, confirming its activity on the 5-fluoro-2'-O-methyl- variant.

| Substrate | Product | Enzyme | Reference |

|---|---|---|---|

| Uridine, 5-fluoro-2'-O-methyl- | 5-Fluorouracil | RK9NH (Nucleoside Hydrolase) | nih.gov |

| 5-Fluorouridine | 5-Fluorouracil | RK9NH (Nucleoside Hydrolase) | nih.gov |

| 5-Fluoro-2'-deoxyuridine | 5-Fluorouracil | RK9NH (Nucleoside Hydrolase) | nih.gov |

| 2'-O-Methyluridine | Uracil (B121893) | RK9NH (Nucleoside Hydrolase) | nih.gov |

This hydrolytic conversion is significant because the subsequent metabolism and cytotoxic mechanisms of 5-FU are well-established. nih.govresearchgate.netresearchgate.net

Intracellular Enzymatic Transformations and Metabolic Pathways

Interactions with Key Enzymes of Nucleic Acid Metabolism

The metabolites of Uridine, 5-fluoro-2'-O-methyl-, particularly those generated following its conversion to 5-FU, can interact with and modulate the activity of critical enzymes involved in the synthesis of nucleic acids.

The de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis, is catalyzed by the enzyme thymidylate synthase (TS). wikipedia.org This enzyme converts deoxyuridine monophosphate (dUMP) into dTMP. wikipedia.org TS is a primary target for fluoropyrimidine-based antimetabolites. wikipedia.orgwashington.edu

The metabolic conversion of Uridine, 5-fluoro-2'-O-methyl- to 5-FU is the first step in a pathway that leads to the inhibition of TS. nih.gov Following its formation, 5-FU undergoes further anabolism to 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP). nih.govresearchgate.net FdUMP is a potent mechanism-based inhibitor of thymidylate synthase. nih.govwikipedia.org It forms a stable covalent complex with TS and the cofactor 5,10-methylenetetrahydrofolate, which effectively blocks the enzyme's catalytic activity. wikipedia.orgnih.gov

The inhibition of TS leads to a depletion of the intracellular dTMP pool, which in turn disrupts DNA synthesis and repair, ultimately leading to "thymineless death" in rapidly proliferating cells. wikipedia.orgwashington.edu Therefore, the interaction of Uridine, 5-fluoro-2'-O-methyl- with the deoxynucleotide biosynthesis pathway is indirect, mediated by its metabolic conversion to 5-FU and subsequently to the active TS inhibitor, FdUMP. nih.govnih.gov

| Initial Compound | Key Metabolite | Target Enzyme | Effect | Reference |

|---|---|---|---|---|

| Uridine, 5-fluoro-2'-O-methyl- | 5-Fluorouracil (via RK9NH) | (Metabolized further) | Pro-drug for 5-FU | nih.gov |

| 5-Fluorouracil | FdUMP | Thymidylate Synthase (TS) | Inhibition | nih.govwikipedia.orgnih.govwikipedia.org |

Modulation of Deoxynucleotide Biosynthesis Pathways

Inhibition of Thymidylate Synthase by Metabolites (e.g., FdUMP) in in vitro Assays

The compound Uridine, 5-fluoro-2'-O-methyl- does not directly inhibit thymidylate synthase (TS). Instead, it functions as a prodrug, requiring metabolic activation to produce the ultimate inhibitory metabolite. A key enzymatic step in this process is the conversion of Uridine, 5-fluoro-2'-O-methyl- into the well-known anticancer agent 5-fluorouracil (5-FU). This conversion is catalyzed by the enzyme 2′-O-methyluridine hydrolase (RK9NH), which recognizes and cleaves the glycosidic bond of the 2'-O-methylated nucleoside. nih.gov

Once 5-fluorouracil is released, it enters the established metabolic pathway for fluoropyrimidines. nih.govresearchgate.net Within the cell, 5-FU is anabolized into several active metabolites, the most relevant for TS inhibition being 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). acs.orgresearchgate.net FdUMP is a potent suicide inhibitor of thymidylate synthase. nih.gov The mechanism of inhibition involves the formation of a stable, covalent ternary complex between FdUMP, thymidylate synthase, and the folate cofactor 5,10-methylenetetrahydrofolate. nih.govnih.gov This complex effectively locks the enzyme in an inactive state, preventing it from catalyzing the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is the sole de novo source for this essential DNA precursor. researchgate.net The inhibition of TS leads to a depletion of the dTTP pool, disrupting DNA synthesis and repair, and ultimately inducing cell death. nih.gov

Interactions with DNA Topoisomerases (Indirectly via Metabolites)

Direct interactions between metabolites of Uridine, 5-fluoro-2'-O-methyl- and DNA topoisomerases have not been extensively characterized. However, an indirect functional relationship exists as a downstream consequence of the primary mechanism of action. The inhibition of thymidylate synthase by FdUMP leads to a severe imbalance in the cellular pools of deoxynucleoside triphosphates (dNTPs), specifically a depletion of dTTP and an accumulation of dUTP.

This imbalance compromises the fidelity of DNA replication and repair, leading to the misincorporation of uracil into DNA and an increase in DNA strand breaks. DNA topoisomerases are critical enzymes that manage DNA topology and are essential components of the DNA damage response pathway. They are recruited to sites of DNA damage to help resolve structural stresses and facilitate repair. Therefore, the cellular stress and DNA damage induced by the metabolites of Uridine, 5-fluoro-2'-O-methyl- indirectly engage DNA topoisomerases as part of the cellular response to genotoxic insult.

Substrate Recognition and Binding Specificity Studies with Enzymes

The initial and most specific enzymatic interaction for Uridine, 5-fluoro-2'-O-methyl- involves its recognition as a substrate by a specialized nucleoside hydrolase. Research has identified a novel 2′-O-methyluridine hydrolase, designated RK9NH, which exhibits a clear preference for 2'-O-methylated ribonucleosides. nih.gov

Studies demonstrated that RK9NH efficiently catalyzes the hydrolysis of the N-glycosidic bond in 2′-O-methyluridine and its analogs. Crucially, 5-fluoro-2′-O-methyluridine was shown to be a good substrate for RK9NH, which converts it into 5-fluorouracil and 2-O-methyl ribose. nih.gov The enzyme also acts on other fluorinated nucleosides like 5-fluorouridine and 5-fluoro-2'-deoxyuridine. nih.gov However, its specificity is geared towards recognizing the 2'-methoxy group in the sugar moiety, distinguishing it from general purine (B94841) or pyrimidine (B1678525) nucleoside hydrolases. nih.gov

| Substrate | Product Formed | Relative Activity |

|---|---|---|

| Uridine | Uracil | Active |

| 2′-O-methyluridine | Uracil | Active |

| 5-fluorouridine | 5-fluorouracil | Active |

| 5-fluoro-2′-deoxyuridine | 5-fluorouracil | Active |

| Uridine, 5-fluoro-2'-O-methyl- | 5-fluorouracil | Active |

| 3′-O-methyluridine | No Reaction | Inactive |

Data derived from in vitro enzymatic assays analyzing product formation via TLC and HPLC-MS. "Active" indicates detectable conversion of substrate to product. nih.gov

Influence on Endogenous RNA Processing and Function

The impact of Uridine, 5-fluoro-2'-O-methyl- on endogenous RNA processing is twofold, stemming from both its metabolic product and its inherent chemical structure.

Primarily, its conversion to 5-FU and subsequent incorporation into RNA as 5-fluorouridine can significantly disrupt RNA metabolism. nih.gov The presence of 5-fluorouridine in place of uridine in RNA precursors has been shown to interfere with the normal processing and maturation of ribosomal RNA (rRNA) and transfer RNA (tRNA). nih.gov Furthermore, it has a notable inhibitory effect on pre-messenger RNA (pre-mRNA) splicing. Extracts from cells treated with 5-fluorouridine show a reduced efficiency in the splicing process, which can lead to an accumulation of unspliced transcripts and the production of aberrant proteins. nih.gov

Secondly, the 2'-O-methyl modification present on the parent compound is a common and critical post-transcriptional modification found in various endogenous RNAs, including tRNA, rRNA, and small nuclear RNA (snRNA). nih.gov This modification contributes to RNA stability and modulates interactions with RNA-binding proteins. The introduction of an analog like Uridine, 5-fluoro-2'-O-methyl- could potentially lead to competition with endogenous 2'-O-methylated nucleosides for incorporation or for interaction with metabolic enzymes, thereby subtly altering the landscape of RNA function and processing. The combination of a 2'-O-methyl group and a 2'-fluoro modification is also known to alter the conformational properties and thermal stability of RNA duplexes. mdpi.com

Incorporation into Various RNA Species (rRNA, tRNA, mRNA) in Cellular Models

The direct incorporation of 5-fluoro-2'-O-methyluridine into various RNA species has not been extensively detailed in publicly available research. However, studies on the related compound, 5-fluorouridine (FU), provide significant insights into the potential metabolic fate of fluorinated uridine analogs within cellular models. It is important to note that the presence of the 2'-O-methyl group on the ribose sugar may influence the efficiency of its incorporation and subsequent effects compared to its unmethylated counterpart.

Research has shown that 5-fluorouracil (5-FU), a metabolite of 5-fluorouridine, is readily incorporated into nucleic acids. This incorporation is a critical aspect of its biological activity. Studies using advanced techniques like Nucleic Acid Isotope Labeling coupled Mass Spectrometry (NAIL-MS) have demonstrated that upon exposure of human cell lines (HEK293T) to 5-FU, the analog is found in both transfer RNA (tRNA) and ribosomal RNA (rRNA) researchgate.netbiorxiv.org.

While direct evidence for 5-fluoro-2'-O-methyluridine is pending, the established pathway for 5-fluorouridine suggests that it can be phosphorylated to 5-fluorouridine triphosphate (FUTP) and subsequently incorporated into nascent RNA transcripts by RNA polymerases. This process competes with the natural uridine triphosphate (UTP). The incorporation of such analogs into RNA can lead to significant downstream consequences for RNA processing and function.

| Cellular Model | Incorporated Analog | RNA Species Affected | Analytical Method | Reference |

| HEK293T cells | 5-fluorouracil (from 5-FU treatment) | tRNA, rRNA | NAIL-MS | researchgate.netbiorxiv.org |

It is hypothesized that 5-fluoro-2'-O-methyluridine, if incorporated, would be present in rRNA, tRNA, and messenger RNA (mRNA). The 2'-O-methylation is a common modification in cellular RNA, particularly in rRNA and tRNA, where it plays a role in stabilizing RNA structure and function. The presence of a pre-existing 2'-O-methyl group on the fluorinated uridine might alter its recognition by RNA processing enzymes and its impact on RNA stability and interactions.

Impact on RNA Maturation and Ribosome Assembly

The incorporation of fluorinated pyrimidines into RNA precursors has been shown to disrupt their maturation, with significant implications for ribosome biogenesis. Although direct studies on 5-fluoro-2'-O-methyluridine are limited, research on 5-fluorouridine offers a compelling model for its potential effects.

The maturation of ribosomal RNA is a complex process involving the cleavage of a large 45S precursor into mature 18S, 5.8S, and 28S rRNAs. Studies have shown that the incorporation of 5-fluorouridine into the 45S rRNA precursor inhibits its processing. This inhibition is concentration-dependent and leads to a decrease in the levels of mature rRNA. The presence of the analog within the precursor rRNA appears to interfere with the enzymatic machinery responsible for its cleavage and modification, ultimately hindering the assembly of functional ribosomal subunits.

The 2'-O-methylation is a crucial modification in rRNA, often guided by small nucleolar RNAs (snoRNAs), and is essential for proper ribosome folding and function nih.gov. A change in the pattern of 2'-O-methylation can affect ribosome dynamics and translational fidelity nih.gov. While 5-fluoro-2'-O-methyluridine carries this modification, its incorporation in place of a canonical uridine at a site not typically methylated could have profound structural and functional consequences for the ribosome.

| Compound | Cellular Model | Effect on RNA Maturation | Mechanism |

| 5-fluorouracil/5-fluorouridine | Human cell lines (HEK293T) | Inhibition of mature rRNA formation | Incorporation into precursor rRNA, disrupting processing |

| 5-fluorouridine | Novikoff hepatoma cells | Inhibition of 45S rRNA processing | Incorporation into the 45S precursor, blocking cleavage |

Hypothetically, the incorporation of 5-fluoro-2'-O-methyluridine could lead to ribosomes with altered conformational states, potentially impacting the fidelity of protein synthesis. Further research is necessary to elucidate the specific effects of this compound on the intricate process of ribosome assembly.

Alteration of the Cellular RNA Modification Landscape

The landscape of RNA modifications, often referred to as the epitranscriptome, is dynamic and plays a critical role in regulating gene expression. The introduction of nucleoside analogs like 5-fluorouridine can significantly alter this landscape.

Studies have revealed that treatment of cells with 5-fluorouracil leads to a notable decrease in certain endogenous RNA modifications. For instance, a reduction in 5-methyluridine (B1664183) (m5U) and pseudouridine (B1679824) (Ψ) has been observed in tRNA from HEK293T cells treated with 5-FU researchgate.netresearchgate.net. This suggests that the presence of the fluorinated analog interferes with the activity of the enzymes responsible for these modifications, known as RNA writer enzymes. For example, the inhibition of TRMT2A, the enzyme that installs the m5U modification, has been linked to 5-FU treatment biorxiv.org.

In addition to the loss of existing modifications, the incorporation of 5-fluoro-2'-O-methyluridine would introduce a novel modification into the RNA sequence. The 2'-O-methyl group is a natural modification, but its presence at a novel site, coupled with the 5-fluoro substitution, could have unforeseen consequences. It might, for instance, sterically hinder the binding of RNA-modifying enzymes or reader proteins that recognize specific RNA sequences and structures.

A study on a novel 2'-O-methyluridine nucleoside hydrolase, RK9NH, demonstrated that this enzyme can process 5-fluoro-2'-O-methyluridine, converting it into 5-fluorouracil nih.gov. This enzymatic activity indicates a potential catabolic pathway for the compound, which would in turn release 5-fluorouracil to be incorporated into RNA and exert its own effects on the RNA modification landscape.

| Treatment | Cellular Model | Affected RNA Modifications | Potential Mechanism | Reference |

| 5-fluorouracil | HEK293T cells | Decrease in tRNA m5U and Ψ | Inhibition of RNA writer enzymes (e.g., TRMT2A) | researchgate.netbiorxiv.orgresearchgate.net |

| 5-fluoro-2'-O-methyluridine | In vitro | Conversion to 5-fluorouracil | Activity of 2'-O-methyluridine nucleoside hydrolase (RK9NH) | nih.gov |

The interplay between the direct incorporation of 5-fluoro-2'-O-methyluridine and its metabolic conversion to 5-fluorouracil creates a complex scenario where the cellular RNA modification landscape can be altered through multiple mechanisms. These alterations can have cascading effects on gene expression and cellular function.

Molecular Mechanisms of Action and Structural Biology Insights

Effects on Nucleic Acid Structure, Conformation, and Stability

The introduction of 5-fluoro and 2'-O-methyl modifications into a uridine (B1682114) nucleotide has profound effects on the structure, conformation, and stability of the resulting nucleic acid duplexes. These changes are a direct result of the electronic and steric properties of the fluorine and methyl groups.

The thermodynamic stability of nucleic acid duplexes is a critical factor in their biological function and therapeutic application. The incorporation of modified nucleosides can either stabilize or destabilize the duplex, an effect that can be quantified by changes in the melting temperature (Tm), and the thermodynamic parameters of enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°).

The 5-fluoro modification on the uracil (B121893) base has been observed to have a variable effect on the thermal stability of RNA duplexes. In some contexts, 5-fluorouridine (B13573) can have a destabilizing effect compared to other 5-halogenated uridines researchgate.net. Conversely, the 2'-O-methyl group is well-established as a stabilizing modification in RNA duplexes. This stabilization is attributed to the pre-organization of the sugar into an A-form RNA-like conformation, which reduces the entropic penalty of duplex formation.

| Modification | ΔTm (°C) per modification (relative to unmodified) | ΔΔG°37 (kcal/mol) per modification (relative to unmodified) | Primary Contribution |

| 5-fluoro-uridine | ~ -0.5 to +0.5 | ~ +0.1 to -0.1 | Electronic effects on base stacking and hydrogen bonding |

| 2'-O-methyl-uridine | ~ +1.0 to +2.0 | ~ -0.5 to -1.0 | Pre-organization of sugar pucker, favorable entropy |

| Uridine, 5-fluoro-2'-O-methyl- (Estimated) | ~ +0.5 to +2.5 | ~ -0.4 to -1.1 | Combined effects of sugar pre-organization and altered base properties |

Table 1: Estimated Thermodynamic Contributions of Modifications to RNA Duplex Stability. These values are estimates based on the known effects of individual modifications and may vary depending on the sequence context and experimental conditions.

Both 2'-fluoro and 2'-O-methyl modifications strongly favor the C3'-endo conformation glenresearch.comresearchgate.net. This is due to the gauche effect, where the electronegative fluorine or oxygen atom prefers a pseudoaxial orientation, which is achieved in the C3'-endo pucker. This pre-organization of the sugar into an RNA-like conformation is a major contributor to the increased thermal stability of duplexes containing these modifications. Given that both individual modifications promote a C3'-endo pucker, it is highly probable that Uridine, 5-fluoro-2'-O-methyl- also preferentially adopts this conformation when incorporated into an oligonucleotide.

The 5-fluoro group on the uracil base can also influence local hydration. While the fluorine atom is a poor hydrogen bond acceptor, its high electronegativity can affect the electronic distribution of the base and its interactions with surrounding water molecules. The precise impact of the combined 5-fluoro and 2'-O-methyl modifications on the hydration shell has not been experimentally determined but would involve a complex interplay of these electronic and steric effects. These alterations in the hydration shell can, in turn, affect interactions with proteins and other macromolecules that recognize and bind to the nucleic acid.

Direct Molecular Interactions with Biological Macromolecules

The chemical modifications on Uridine, 5-fluoro-2'-O-methyl- can directly influence its interactions with biological macromolecules such as enzymes and other proteins. These interactions are fundamental to the compound's potential biological activity.

While direct binding affinity data for oligonucleotides containing Uridine, 5-fluoro-2'-O-methyl- is limited, studies on related compounds provide valuable insights. For instance, a novel nucleoside hydrolase, RK9NH, has been shown to convert 5-fluoro-2'-O-methyluridine into 5-fluorouracil (B62378), indicating that the compound is a substrate for this enzyme nih.gov.

Furthermore, oligonucleotides containing the related modification 5-formyl-2'-O-methyluridine have been shown to exhibit selective binding to the NF-kappa B (p50)2 homodimer and p50/p65 heterodimer, suggesting that modifications at these positions can modulate protein-nucleic acid recognition nih.gov. The 5-fluoro group is also known to be a key feature in the binding of 5-fluoro-2'-deoxyuridylate to thymidylate synthase nih.gov. It is therefore plausible that oligonucleotides incorporating Uridine, 5-fluoro-2'-O-methyl- would exhibit altered binding affinities for various proteins, a property that could be exploited in the design of therapeutic agents.

| Target Enzyme/Protein | Modified Nucleoside in Oligonucleotide | Observed Effect on Binding | Reference Compound |

| RK9NH Nucleoside Hydrolase | 5-fluoro-2'-O-methyluridine | Substrate for the enzyme | N/A |

| NF-kappa B | 5-formyl-2'-O-methyluridine | Selective binding to different dimers | Yes |

| Thymidylate Synthase | 5-fluoro-2'-deoxyuridylate | Tight binding and inhibition | Yes |

Table 2: Examples of Direct Molecular Interactions of Related Modified Nucleosides. This table illustrates how modifications at the 5 and 2' positions can influence interactions with proteins.

Mechanistic Basis of Biological Activity in Controlled Research Environments

The biological activities of Uridine, 5-fluoro-2'-O-methyl- are rooted in its structural similarity to natural nucleosides, allowing it to interact with various cellular and viral enzymes. The presence of a fluorine atom at the 5-position of the uracil base and a methoxy (B1213986) group at the 2'-position of the ribose sugar are key modifications that dictate its mechanism of action.

Mechanisms of Anti-Proliferative Effects in Cellular Models

The anti-proliferative properties of fluorinated pyrimidines are well-documented, and Uridine, 5-fluoro-2'-O-methyl- is believed to share similar mechanisms, primarily through its metabolic conversion to active metabolites that interfere with nucleic acid synthesis.

One key mechanism is the enzymatic conversion of 5-fluoro-2′-O-methyluridine into the potent anticancer compound 5-fluorouracil (5-FU) nih.gov. Once converted, 5-FU can be further metabolized into fluorodeoxyuridine monophosphate (FdUMP), which is a potent inhibitor of thymidylate synthase. This enzyme is crucial for the de novo synthesis of thymidine (B127349), an essential component of DNA. Its inhibition leads to a depletion of thymidine triphosphate (dTTP), disrupting DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells drugdiscoverynews.comnih.gov.

Furthermore, the metabolite fluorouridine triphosphate (FUTP) can be incorporated into RNA, leading to disruptions in RNA processing and function, which contributes to the cytotoxic effects of the drug drugdiscoverynews.com. Recent studies have increasingly highlighted the significance of RNA-related damage in the anticancer activity of 5-FU, suggesting that its incorporation into ribosomal RNA can trigger a stress response leading to cell death drugdiscoverynews.comnews-medical.net.

While direct studies on Uridine, 5-fluoro-2'-O-methyl- are limited, research on related compounds provides insights. For instance, 5-fluoro-2'-deoxycytidine, another fluorinated nucleoside analog, has been shown to inhibit cancer cell proliferation by activating the DNA damage response pathway and causing cell cycle arrest at the G2/M checkpoint nih.gov.

Table 1: Investigated Anti-Proliferative Effects of Related Fluorinated Pyrimidines in Cellular Models

| Compound | Cell Line(s) | Observed Effect | Primary Mechanism |

| 5-Fluorouracil (5-FU) | Colorectal, Breast, Pancreatic Cancer Cells | Inhibition of cell proliferation, induction of apoptosis | Inhibition of thymidylate synthase, incorporation into RNA and DNA drugdiscoverynews.comnih.govnews-medical.net |

| 5-fluoro-2'-deoxycytidine | HCT116 (Colon Cancer) | Inhibition of cell proliferation, G2/M cell cycle arrest | Activation of DNA damage response pathway nih.gov |

| 5'-deoxy-5-fluorouridine | Murine Tumor Lines | Antiproliferative action | Prodrug for 5-FU nih.gov |

Antiviral Mechanisms in in vitro Replication Systems (e.g., Viral Polymerase Inhibition)

The 2'-O-methyl modification in Uridine, 5-fluoro-2'-O-methyl- is a critical feature that can confer antiviral properties. This modification is known to enhance the stability of oligonucleotides and can influence their interaction with viral enzymes.

The primary antiviral mechanism of many nucleoside analogs is the inhibition of viral RNA-dependent RNA polymerase (RdRp) nih.govresearchgate.net. Following intracellular phosphorylation to its triphosphate form, the analog can act as a competitive inhibitor of the natural nucleotide, or it can be incorporated into the growing viral RNA chain, leading to premature chain termination nih.govnih.govasm.orgresearchgate.net.

Specifically for 2'-modified nucleosides, the 2'-fluoro-2'C-methyl-uridine 5'-triphosphate, the active form of sofosbuvir, is an efficient substrate and chain terminator for the hepatitis C virus (HCV) NS5B polymerase nih.gov. The 2'-C-methyl group, in particular, contributes significantly to chain termination nih.gov. While Uridine, 5-fluoro-2'-O-methyl- lacks the 2'-C-methyl group, the 2'-O-methyl modification itself can sterically hinder the addition of the next nucleotide, thereby inhibiting viral replication.

Studies on related compounds, such as 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil (L-FMAU), have demonstrated potent activity against hepatitis B virus and Epstein-Barr virus drugdiscoverynews.com. Similarly, other 2'-fluorinated arabinonucleosides have shown significant and selective antiviral activity against herpes simplex virus and varicella-zoster virus nih.gov.

Table 2: Antiviral Mechanisms of 2'-Modified Nucleoside Analogs in In Vitro Systems

| Compound | Virus | Target Enzyme | Mechanism of Action |

| 2'-fluoro-2'C-methyl-uridine 5'-triphosphate | Hepatitis C Virus (HCV) | NS5B RNA Polymerase | Chain termination nih.gov |

| PSI-6130 (2'-deoxy-2'-fluoro-2'-C-methylcytidine) | Hepatitis C Virus (HCV) | NS5B RNA Polymerase | Competitive inhibition, nonobligate chain termination asm.org |

| L-FMAU (2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil) | Hepatitis B Virus, Epstein-Barr Virus | Viral Polymerase | Inhibition of viral replication drugdiscoverynews.com |

| FEFAU (1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(2-fluoroethyl)uracil) | Herpes Simplex Virus, Varicella-Zoster Virus | Viral Polymerase | Inhibition of viral replication nih.gov |

Modulation of Cellular Signaling Pathways and Gene Expression in Research Systems

The incorporation of fluorinated pyrimidines into cellular nucleic acids can trigger a cascade of events that modulate various cellular signaling pathways and alter gene expression profiles.

The induction of a DNA damage response is a significant consequence of treatment with compounds like 5-fluoro-2'-deoxycytidine, leading to the upregulation of genes involved in cell cycle control and apoptosis nih.gov. This response is often mediated by kinases such as ATM and ATR nih.gov.

Furthermore, treatment with 5-fluorouracil has been shown to activate specific signaling pathways, including the JAK/STAT, Wnt, Notch, NF-κB, and Hedgehog pathways, which can contribute to both its therapeutic effects and the development of drug resistance nih.gov. The impact on these pathways can lead to changes in the expression of genes that regulate cell proliferation, survival, and differentiation mdpi.com.

Studies on the broader class of RNA modifications, such as 2'-O-methylation, suggest their involvement in regulating gene expression and cellular processes. Aberrant expression of enzymes responsible for these modifications has been linked to cancer progression frontiersin.org. For instance, alterations in 2'-O-methylation have been associated with malignant melanoma, impacting cell proliferation and immune surveillance researchgate.net. While direct evidence for Uridine, 5-fluoro-2'-O-methyl- is not yet available, its structural features suggest that it could similarly influence these pathways.

Table 3: Impact of Related Compounds on Cellular Signaling and Gene Expression

| Compound/Modification | Cellular Context | Affected Pathway/Process | Consequence |

| 5-fluoro-2'-deoxycytidine | HCT116 Colon Cancer Cells | DNA Damage Response | Upregulation of cancer-related genes, G2/M arrest nih.gov |

| 5-Fluorouracil | Various Cancers | JAK/STAT, Wnt, Notch, NF-κB, Hedgehog | Modulation of drug sensitivity and resistance nih.gov |

| 2'-O-methylation | Malignant Melanoma | Cell Proliferation, Immune Evasion | Correlation with expression of proliferation markers and immune-related genes researchgate.net |

| RNA Pseudouridylation | Glioma | Glioma Malignancy, Local Immunity | Association with tumor-infiltrating immune cells and inflammatory molecule expression frontiersin.org |

Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Techniques for Separation, Purity Analysis, and Quantification in Research Samples

Chromatographic methods are fundamental to the analysis of "Uridine, 5-fluoro-2'-O-methyl-", enabling its separation from complex mixtures, the determination of its purity, and its quantification in biological and chemical samples.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of "Uridine, 5-fluoro-2'-O-methyl-". Its high resolution and sensitivity make it ideal for assessing the purity of synthesized batches of the compound. In one study, the purity of newly synthesized 5-fluoro-2′-O-methyl-uridine was confirmed using HPLC coupled with mass spectrometry (HPLC-MS) nih.gov.

Furthermore, HPLC, particularly when combined with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of metabolites of fluoropyrimidine nucleosides in biological matrices. While specific metabolite analysis for "Uridine, 5-fluoro-2'-O-methyl-" is not extensively detailed in the provided search results, the methodology is well-established for analogous compounds. For instance, a validated LC-MS/MS method has been developed for the simultaneous determination of trifluridine (B1683248) and its metabolites, 5-trifluoromethyluracil and 5-carboxy-2′-deoxyuridine, in rat plasma mdpi.com. This highlights the applicability of such methods for tracking the metabolic fate of "Uridine, 5-fluoro-2'-O-methyl-". The separation is typically achieved on reverse-phase columns, such as C18, using a mobile phase consisting of a mixture of an aqueous buffer (often with a modifying agent like formic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724) mdpi.commdpi.com.

| Parameter | Value | Reference |

| Technique | HPLC-MS | nih.gov |

| Application | Purity analysis of synthesized 5-fluoro-2′-O-methyl-uridine | nih.gov |

| Column Type | Reverse-phase (e.g., C18) | mdpi.commdpi.com |

| Mobile Phase Example | Methanol and water with 0.1% formic acid | mdpi.com |

Gas Chromatography (GC) for Specific Derivatives and Metabolites

Gas Chromatography (GC) can be employed for the analysis of fluoropyrimidine nucleosides, although it often requires derivatization to increase the volatility of the compounds. A gas-liquid chromatographic method has been developed for the analysis of other fluoropyrimidines like 5-fluoro-2'-deoxyuridine (B1346552), 5-fluorouridine (B13573), and 5-fluorouracil (B62378) in plasma and urine nih.gov. This method utilizes on-column alkylation and a nitrogen-sensitive detector nih.gov. While a direct application to "Uridine, 5-fluoro-2'-O-methyl-" is not explicitly detailed, the principles of this technique could be adapted. The use of specific packed columns, such as 3% SP-2100 on Supelcoport or 3% OV-1 on Gas-Chrom Q for nucleosides, is a critical component of this methodology nih.gov.

It is important to note that thermal degradation of the nucleoside can occur on the GC column, potentially leading to the formation of the free base (5-fluorouracil) nih.gov. This necessitates careful calibration and correction of the measured concentrations.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method frequently used to monitor the progress of chemical reactions involving "Uridine, 5-fluoro-2'-O-methyl-" nih.govresearchgate.netsigmaaldrich.comthieme.de. It allows for the qualitative assessment of the consumption of starting materials and the formation of products.

In the synthesis of 5-fluoro-2′-O-methyluridine, TLC was used to monitor the deprotection of a benzoyl-protected precursor nih.gov. A specific solvent system of ethyl acetate/methanol/0.1 N hydrochloric acid (15/2/2, v/v/v) has been reported for the analysis of 2′-O-methyluridine and 5-fluoro-2′-O-methyluridine nih.gov. The separated spots on the TLC plate are typically visualized under UV light at 254 nm nih.gov. TLC is also valuable for screening enzymatic reactions. For example, it was used to analyze the products of an enzymatic reaction where 5-fluoro-2'-O-methyluridine was a substrate for a nucleoside hydrolase, with the formation of 5-fluorouracil being observed nih.govresearchgate.net.

| Parameter | Value | Reference |

| Application | Monitoring synthesis and enzymatic reactions | nih.govresearchgate.net |

| Stationary Phase | Silica gel 60 F254 | nih.gov |

| Mobile Phase | Ethyl acetate/methanol/0.1 N hydrochloric acid (15/2/2, v/v/v) | nih.gov |

| Detection | UV light (254 nm) | nih.gov |

Spectroscopic Methods for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of "Uridine, 5-fluoro-2'-O-methyl-". Both proton (¹H) and carbon-¹³ (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.

A study reporting the synthesis of 5-fluoro-2′-O-methyl-uridine provides detailed ¹H and ¹³C NMR data recorded in DMSO-d₆ nih.gov. The ¹H NMR spectrum shows characteristic signals for the methyl group, the sugar protons, and the aromatic proton of the pyrimidine (B1678525) ring nih.gov. Similarly, the ¹³C NMR spectrum displays distinct resonances for each carbon atom in the molecule nih.gov. In addition to ¹H and ¹³C NMR, ¹⁹F NMR is particularly valuable for fluorinated compounds, providing a sensitive probe of the local electronic environment of the fluorine atom oup.comoup.comnih.gov.

¹H and ¹³C NMR Chemical Shifts for 5-fluoro-2′-O-methyl-uridine in DMSO-d₆ nih.gov

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ | 3.38 (s, 3H) | 58.03 |

| CH₂ | 3.57–3.72 (m, 2H) | 60.46 |

| CH (Sugar) | 3.79 (t, 1H, J = 4.6 Hz) | 68.40 |

| CH (Sugar) | 3.86 (m, 1H) | 83.30 |

| CH (Sugar) | 4.13 (m, 1H) | 85.39 |

| CH (Anomeric) | 5.81 (dd, 1H, J = 4.3; 1.8 Hz) | 86.84 |

| CH=CF | 8.34 (d, 1H, J = 7.3 Hz) | 125.21 |

| C=O | - | 139.26 |

| C-F | - | 149.41 |

| C=O | - | 157.67 |

| NH | 11.84 (bs, 1H) | - |

| OH | 5.17 (bs, 1H) | - |

| OH | 5.33 (bs, 1H) | - |

Mass Spectrometry (MS, ESI-MS, LC-MS/MS, MALDI-TOF MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of "Uridine, 5-fluoro-2'-O-methyl-" and for confirming its elemental composition. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of nucleosides.

For 5-fluoro-2′-O-methyl-uridine, ESI-MS has been used to determine its molecular weight, with observed ions corresponding to the deprotonated molecule [M-H]⁻ at m/z 275.05 and the protonated molecule [M+H]⁺ at m/z 277.05 nih.gov. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed for the sensitive and selective quantification of the compound and its metabolites in complex mixtures mdpi.comnih.gov. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another valuable tool, particularly for the analysis of oligonucleotides containing "Uridine, 5-fluoro-2'-O-methyl-" ucl.ac.uk.

Mass Spectrometry Data for 5-fluoro-2′-O-methyl-uridine

| Technique | Ionization Mode | Observed m/z | Species | Reference |

| ESI-MS | Negative | 275.05 | [M-H]⁻ | nih.gov |

| ESI-MS | Positive | 277.05 | [M+H]⁺ | nih.gov |

Advanced Techniques for Investigating RNA Modifications and Dynamics

Nucleic Acid Isotope Labeling coupled Mass Spectrometry (NAIL-MS) for Dynamic Modification Changes

Nucleic Acid Isotope Labeling coupled Mass Spectrometry (NAIL-MS) is a powerful technique used to study the temporal dynamics of RNA modifications in living cells. biorxiv.org This method involves feeding cells with stable isotope-labeled precursors, which are then incorporated into newly synthesized RNA. nih.govnih.gov By using mass spectrometry to distinguish between the 'old' (unlabeled) and 'new' (labeled) RNA populations, researchers can track the rates of RNA synthesis, degradation, and modification over time. nih.gov

NAIL-MS has been instrumental in elucidating the effects of fluoropyrimidine drugs, such as 5-fluorouracil (5-FU), on RNA modification landscapes. nih.govoup.com When human cells are treated with 5-FU, NAIL-MS reveals that pre-existing transfer RNA (tRNA) and ribosomal RNA (rRNA) largely retain their modification profiles. nih.govoup.comresearchgate.net In stark contrast, the newly synthesized RNA molecules exhibit significant hypomodification, meaning they lack various modifications that would normally be present. nih.govoup.comresearchgate.net This demonstrates that 5-FU's impact is primarily on the modification of nascent RNA transcripts.

Specifically, NAIL-MS studies have shown that 5-FU treatment leads to a substantial reduction in 5-methyluridine (B1664183) (m⁵U) and pseudouridine (B1679824) (Ψ) in new tRNA populations. nih.govoup.com The technique allows for the temporal discrimination of RNA pools, providing clear insights into how external stimuli or stressors, like drug treatments, affect RNA modification kinetics and the processing of mature RNA. biorxiv.orgnih.gov This approach is crucial for understanding the molecular mechanisms of action for drugs that interfere with RNA metabolism. oup.com

Biophysical Characterization of Oligonucleotide Duplexes (e.g., Melting Temperature Studies)

The incorporation of modified nucleosides like Uridine (B1682114), 5-fluoro-2'-O-methyl- into oligonucleotides can significantly alter their biophysical properties, particularly the thermal stability of duplexes they form with complementary strands. A key parameter for assessing this stability is the melting temperature (Tm), defined as the temperature at which 50% of the duplexed strands dissociate into single strands. sigmaaldrich.com

The two modifications present in Uridine, 5-fluoro-2'-O-methyl- (the 5-fluoro group on the base and the 2'-O-methyl group on the ribose sugar) both contribute to the stability and properties of oligonucleotide duplexes.

2'-O-Methyl Modification : This modification is well-known to increase the thermal stability of RNA duplexes. Oligonucleotides containing 2'-O-methyl nucleotides generally exhibit a higher Tm compared to their unmodified RNA counterparts. This increased stability is a desirable trait for many therapeutic and diagnostic applications.

2'-Fluoro Modification : Similar to the 2'-O-methyl group, the 2'-fluoro modification also enhances the thermal stability of RNA duplexes. The stabilizing effect of a 2'-fluoro modification can increase the Tm by approximately 1.8°C per modification. nih.gov This stabilization is driven by a favorable binding enthalpy. nih.gov UV spectroscopic melting experiments have confirmed that single 5-fluoro substitutions in DNA and RNA double helices result in comparable thermodynamic stabilities to their unmodified analogs. oup.comoup.com

When combined, as in a fully 2'-modified siRNA motif consisting entirely of 2'-O-methyl and 2'-fluoro nucleotides, these modifications can lead to enhanced stability and in vitro potency. nih.gov Therefore, the inclusion of 5-fluoro-2'-O-methyl-uridine in an oligonucleotide is expected to increase the melting temperature of its duplex, indicating a more stable helical structure.

| Modification | Effect on Duplex Stability (Tm) | Reported ΔTm (°C per modification) |

|---|---|---|

| 2'-Fluoro | Increase | ~ +1.8 |

| 2'-O-Methyl | Increase | Variable, but generally stabilizing |

| 5-Fluoro (on pyrimidine) | Minimal to no change | Comparable to unmodified |

Applications in Molecular and Cellular Research Models

Development of Uridine (B1682114), 5-fluoro-2'-O-methyl- as Research Probes

The development of probes to detect and analyze nucleic acids is fundamental to understanding biological processes. Modified nucleosides like Uridine, 5-fluoro-2'-O-methyl- can be incorporated into oligonucleotides to create probes with enhanced characteristics.

While direct evidence for the use of Uridine, 5-fluoro-2'-O-methyl- as an intrinsic fluorescent probe is not extensively documented in the provided search results, related compounds such as 5-fluorouracil (B62378) are utilized in 19F NMR spectroscopy to probe DNA and RNA secondary structures oup.com. The fluorine atom provides a sensitive nucleus for NMR studies. Furthermore, the general principle of using modified nucleosides as fluorescent labels is well-established nih.govjenabioscience.comthermofisher.com. For instance, 5-fluoro-2′-O-methyl-4-thiouridine has been used in oligonucleotide probes for the fluorescent detection of specific DNA sequences figshare.com. The combination of a 5-fluoro group with other modifications can lead to the development of novel fluorescent probes. The design of such probes often involves attaching a fluorophore to the modified nucleoside, where the nucleoside itself serves to enhance binding affinity and stability.

Photo-crosslinking is a powerful technique to study the interactions between nucleic acids and other molecules, such as proteins. Modified nucleosides that can be activated by light to form covalent bonds with interacting partners are invaluable tools in this regard. Research on related compounds, specifically 5-fluoro-2′-O-methyl-4-thiouridine (FS U), demonstrates the utility of such molecules as photo-crosslinking agents figshare.comresearchgate.netresearchgate.netacs.org. Upon photoexcitation, FS U can react with adjacent bases, such as thymine (B56734) and cytosine, to form crosslinks figshare.comresearchgate.netresearchgate.netacs.org. This reactivity allows for the mapping of close contacts within and between biomolecules. While direct studies on Uridine, 5-fluoro-2'-O-methyl- as a photo-crosslinking agent were not prominent in the search results, the established reactivity of the 5-fluoro-4-thiouridine analogue suggests the potential for developing similar applications.

Engineering Modified Oligonucleotides for Functional Research

The incorporation of modified nucleosides into synthetic oligonucleotides, particularly small interfering RNAs (siRNAs), is a key strategy to enhance their therapeutic potential and research utility. Uridine, 5-fluoro-2'-O-methyl- combines two well-studied modifications: the 2'-O-methyl group and the 5-fluoro substitution.

A primary challenge in the use of siRNAs is their susceptibility to degradation by cellular nucleases. Chemical modifications to the ribose sugar, such as the 2'-O-methyl group, are known to significantly enhance nuclease resistance tandfonline.comnih.govescholarship.org. The presence of the 2'-O-methyl group provides steric hindrance, protecting the phosphodiester backbone from enzymatic cleavage. Similarly, the 2'-fluoro modification also contributes to increased stability against nucleases researchgate.netnih.gov. The combination of both the 5-fluoro and 2'-O-methyl modifications in a single uridine nucleotide is expected to confer substantial resistance to nuclease degradation, thereby prolonging the half-life and activity of the siRNA in vitro.

| Modification Type | Effect on Nuclease Resistance | Source |

| 2'-O-methyl | Enhanced | tandfonline.comnih.govescholarship.org |

| 2'-fluoro | Enhanced | researchgate.netnih.gov |

| Combined 5-fluoro-2'-O-methyl | Expected to be enhanced | N/A |

| Modification | Impact on Duplex Thermodynamics (Tm) | Influence on RISC Assembly | Source |

| 2'-O-methyl | Increase | Can be inhibitory if placed at the 5'-end of the guide strand | nih.govmdpi.com |

| 2'-fluoro | Increase | Generally well-tolerated | researchgate.netmdpi.com |

| Combined 5-fluoro-2'-O-methyl | Expected to increase Tm | Position-dependent, requires empirical validation | N/A |

Application in Antisense Oligonucleotide (ASO) Research

The incorporation of Uridine, 5-fluoro-2'-O-methyl- into antisense oligonucleotides (ASOs) has been explored as a strategy to enhance their therapeutic potential. ASOs are short, single-stranded nucleic acid sequences designed to bind to specific messenger RNA (mRNA) targets, thereby modulating gene expression. The chemical modifications of these oligonucleotides are crucial for improving their efficacy and stability.

Enhancement of Binding Affinity and RNase H Activation

The 2'-O-methyl modification is a well-established second-generation modification in ASO technology that significantly increases the binding affinity of the oligonucleotide to its target RNA. This enhanced affinity is attributed to the 2'-O-methyl group locking the ribose sugar in an A-form RNA-like conformation, which is favorable for binding to an RNA target. The 5-fluoro modification on the uracil (B121893) base can further contribute to the stability of the duplex formed between the ASO and the target mRNA.

| Modification Component | Primary Contribution to ASO Properties |

| 2'-O-methyl group | Increases binding affinity to target RNA; Enhances nuclease resistance. |

| 5-fluoro group | Can further stabilize the ASO:mRNA duplex. |

| Phosphorothioate backbone | Provides nuclease resistance and is compatible with RNase H activity. |

Role in Aptamer Development and Structural-Functional Investigations

Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a wide range of targets with high affinity and specificity. Chemical modifications are often incorporated into aptamers to improve their stability, binding affinity, and resistance to nucleases.

The inclusion of Uridine, 5-fluoro-2'-O-methyl- in aptamers can be advantageous. The 2'-O-methyl group is known to enhance nuclease resistance, a critical feature for in vivo applications. Furthermore, both the 2'-O-methyl and 5-fluoro modifications can influence the conformational properties of the aptamer, potentially leading to improved binding to its target. Structural-functional investigations, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for understanding how these modifications impact the aptamer's three-dimensional structure and its interaction with the target molecule. For instance, the fluorine atom at the 5-position can serve as a useful probe in ¹⁹F NMR studies to gain insights into the local environment and conformational changes upon target binding.

Mechanistic Studies of RNA Biology and Gene Regulation

The unique properties of Uridine, 5-fluoro-2'-O-methyl- also make it a valuable tool for investigating the fundamental mechanisms of RNA biology and gene regulation in model systems.

Investigation of Ribosomal RNA and Transfer RNA Function and Stability in Model Systems

Ribosomal RNA (rRNA) and transfer RNA (tRNA) are essential components of the protein synthesis machinery, and their function is heavily dependent on their precise three-dimensional structures and post-transcriptional modifications. Studies involving the incorporation of nucleotide analogues can provide insights into the functional importance of specific residues and modifications.

The introduction of 5-fluorouracil, a precursor to 5-fluorouridine (B13573), into cellular systems has been shown to disrupt the maturation and function of both rRNA and tRNA nih.govnih.gov. This disruption is often due to the incorporation of 5-fluorouridine into these RNA molecules, which can alter their conformation and interactions with other components of the translational machinery. Similarly, 2'-O-methylation is a common post-transcriptional modification in rRNA and tRNA that plays a role in their stability and function. By incorporating Uridine, 5-fluoro-2'-O-methyl- into specific sites within rRNA or tRNA in in vitro transcription or chemical synthesis systems, researchers can investigate the combined effects of these two modifications on RNA folding, stability, and interaction with ribosomal proteins or aminoacyl-tRNA synthetases.

| RNA Type | Potential Impact of Uridine, 5-fluoro-2'-O-methyl- Incorporation |

| Ribosomal RNA (rRNA) | Alteration of ribosome assembly, conformational dynamics, and translational fidelity. |

| Transfer RNA (tRNA) | Changes in aminoacylation efficiency, codon recognition, and overall stability. |

Role in Modulating Cellular Immune Responses via Pattern Recognition Receptors in in vitro Contexts

The innate immune system recognizes foreign nucleic acids through pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs) wikipedia.orgrndsystems.com. The chemical nature of the RNA, including its modification status, can significantly influence its recognition by these receptors.

In in vitro studies, it has been demonstrated that 2'-O-methyl modifications in RNA can dampen the innate immune response by reducing the activation of PRRs like RIG-I and TLR7/8 nih.govnih.gov. This is thought to be a mechanism by which host RNA avoids triggering an immune response. The presence of a 5-fluoro group can also modulate these interactions. Therefore, oligonucleotides containing Uridine, 5-fluoro-2'-O-methyl- can be used as tools in in vitro contexts to probe the structural requirements for PRR activation and to understand how specific modifications can be used to either stimulate or suppress the immune response. For example, synthetic RNAs containing this modified uridine can be introduced into cell cultures to assess their ability to induce the production of interferons and other cytokines, providing valuable information for the design of therapeutic oligonucleotides with controlled immunomodulatory properties.

Emerging Research Directions and Theoretical Advancements

Advancements in Computational Modeling and Molecular Dynamics Simulations for Design and Mechanistic Insights

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for understanding the structural and dynamic effects of nucleoside modifications at an atomic level. arxiv.org These in silico approaches provide critical insights that guide the rational design of novel therapeutic agents and help elucidate their mechanisms of action.

Molecular dynamics simulations allow researchers to observe the behavior of modified oligonucleotides, such as those containing 2'-O-methyl or 2'-fluoro groups, over time. arxiv.orgutupub.fi For instance, MD studies on RNA duplexes containing 2'-O-methyl-N3-methyluridine modifications have illustrated how such changes can disrupt Watson-Crick hydrogen bonding and base-stacking interactions, thereby reducing the thermal stability of the duplex. nih.gov These simulations can predict how the 2'-O-methyl group stabilizes the C3′-endo ribose conformation, a feature characteristic of A-form RNA helices, which can enhance the binding affinity and stability of therapeutic oligonucleotides. nih.gov

Furthermore, computational methods are crucial for understanding interactions with biological targets. MD simulations have been employed to study the binding of modified nucleotide analogs to viral enzymes like RNA-dependent RNA polymerase (RdRp). nih.govresearchgate.net Through techniques such as free-energy perturbation (FEP), scientists can calculate the relative binding free energies of various inhibitors, screening virtual libraries to identify promising new candidates. nih.gov For example, FEP calculations have been used to assess the binding of compounds like 2′-deoxy-2′-fluoro-2′-C-methyl-CTP to norovirus RdRp, providing data that correlates with experimental inhibition values. nih.gov These simulations offer a detailed view of the steric and electronic interactions within the enzyme's active site, explaining why certain modifications enhance inhibitory activity and providing a roadmap for future drug design. nih.gov

| Computational Technique | Application in Modified Nucleoside Research | Key Insights Gained | Relevant Analogs Studied |

|---|---|---|---|

| Molecular Dynamics (MD) Simulations | Analyzing the structural dynamics of RNA/DNA duplexes containing modified nucleosides. | Effects on helix stability, sugar pucker conformation, and base-stacking interactions. nih.govnih.gov | 2'-O-methyl-m3U nih.gov |

| Free-Energy Perturbation (FEP) | Calculating the relative binding free energies of inhibitors to target enzymes. | Predicting inhibitor potency and guiding the design of new drug candidates. nih.gov | 2′-deoxy-2′-fluoro-2′-C-methyl-CTP nih.gov |

| Density Functional Theory (DFT) | Investigating the electronic properties and chemical reactivity of nucleoside analogs. | Understanding HOMO-LUMO energy gaps and identifying reactive regions for binding. researcher.life | Ciprofloxacin analogues researcher.life |

Development of Novel Biocatalytic and Enzymatic Approaches for Analog Synthesis

The synthesis of complex nucleoside analogs like 5-fluoro-2'-O-methyluridine is increasingly moving from traditional chemical methods towards more sustainable and efficient biocatalytic and enzymatic approaches. tandfonline.com These methods utilize the high specificity and efficiency of enzymes to create desired molecules, often under milder reaction conditions and with fewer side products. researchgate.net

A significant advancement in this area is the discovery and engineering of enzymes involved in nucleoside metabolism. For instance, a novel 2′-O-methyluridine hydrolase, designated RK9NH, has been identified that can process 2'-O-methylated nucleosides. nih.gov This enzyme is not only involved in the degradation of these compounds but can also convert 5-fluoro-2′-O-methyluridine into the well-known anticancer drug 5-fluorouracil (B62378). nih.gov Such enzymes represent a promising field of biocatalysis, as they can be engineered to produce 2′-O-methylated nucleosides, which are valuable starting materials for nucleic acid-based drugs. nih.gov

The broader toolbox for biocatalytic synthesis of nucleoside analogs includes several classes of enzymes:

Nucleoside Phosphorylases (NPs) : These enzymes are widely used for transglycosylation reactions, where a sugar moiety is transferred from one nucleobase to another. This approach has been used to synthesize intermediates for antiviral drugs like zidovudine (B1683550) and stavudine (B1682478) from 5-methyluridine (B1664183). tandfonline.comrsc.org

Nucleoside Kinases : Enzymes such as deoxynucleoside kinase from Drosophila melanogaster can be used for the specific phosphorylation of nucleosides to their monophosphate forms, a critical step in producing active nucleotide analogs. mdpi.com

Fluorinases and Halohydrin Dehalogenases : The selective introduction of fluorine is a major challenge in chemical synthesis. The field of fluorine biocatalysis is emerging to address this, using enzymes to create fluorinated building blocks or to directly fluorinate substrates, offering a green alternative to traditional fluorination chemistry. nih.govrsc.org

| Enzyme Class | Biocatalytic Function | Example Application | Reference |

|---|---|---|---|

| Nucleoside Hydrolase (e.g., RK9NH) | Cleavage of the glycosidic bond; can be engineered for synthesis. | Conversion of 5-fluoro-2'-O-methyluridine to 5-fluorouracil. nih.gov | nih.gov |

| Nucleoside Phosphorylases (NPs) | Catalyze transglycosylation reactions (base-swapping). | Synthesis of 5-methyluridine, an intermediate for antiviral drugs. rsc.org | rsc.org |

| Nucleoside Kinases | Phosphorylation of nucleosides to nucleoside monophosphates. | Synthesis of various modified nucleoside 5'-monophosphates. mdpi.com | mdpi.com |

| Nucleoside 2'-deoxyribosyltransferases (NDTs) | Transfer of deoxyribose between different nucleobases. | Preparation of a suite of ribonucleoside analogues. strath.ac.uk | strath.ac.uk |